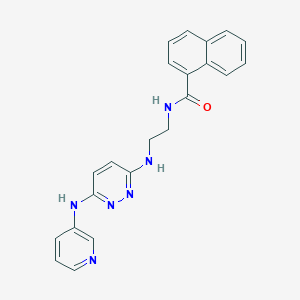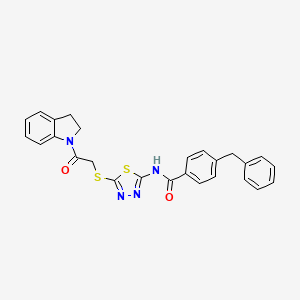
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to selectively inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in several cellular processes.
Mecanismo De Acción
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide selectively inhibits N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ, a key enzyme involved in several cellular processes. N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide binds to the ATP-binding site of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ, leading to the inhibition of its kinase activity.
Biochemical and Physiological Effects:
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce the pathological features of Alzheimer's disease, such as the accumulation of amyloid-beta plaques and tau protein phosphorylation. It has also been shown to reduce cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations is that it may have off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide. One of the areas of research is its role in other neurodegenerative diseases such as Parkinson's disease. Another area of research is its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, the development of more selective inhibitors of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide involves a series of chemical reactions. The starting material for the synthesis is 6-bromo-3-nitropyridazine, which is reacted with 3-aminopyridine to form 6-(3-aminopyridin-2-ylamino)pyridazine. This intermediate is then reacted with 3-aminopyridine-2-carboxylic acid to form 2-(6-(3-aminopyridin-2-ylamino)pyridazin-3-ylamino)acetic acid. The final step involves the reaction of 2-(6-(3-aminopyridin-2-ylamino)pyridazin-3-ylamino)acetic acid with 1-naphthylamine to form N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide.
Aplicaciones Científicas De Investigación
N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in neurodegenerative diseases such as Alzheimer's disease. N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ has been implicated in the pathogenesis of Alzheimer's disease, and N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has been shown to inhibit N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ activity, leading to a reduction in the pathological features of Alzheimer's disease in animal models.
Another area of research is its role in cancer. N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ has been shown to play a critical role in the regulation of cell proliferation and survival, and its overexpression has been observed in various types of cancer. N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has been shown to inhibit N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamideβ activity, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-9-3-6-16-5-1-2-8-18(16)19)25-14-13-24-20-10-11-21(28-27-20)26-17-7-4-12-23-15-17/h1-12,15H,13-14H2,(H,24,27)(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJGNDIFVBEJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)
![8-(2-((2,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850398.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2850399.png)



![3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole](/img/structure/B2850408.png)
![N-(2,5-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2850409.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B2850412.png)
![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2850413.png)


